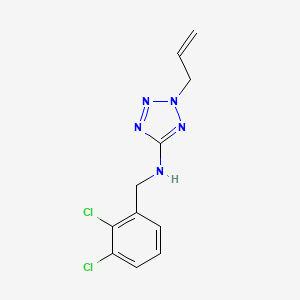

2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine

Description

四唑衍生物在杂环化学中的历史背景

四唑化合物的研究始于1885年Bladin首次合成2-氰基-5-苯基四唑。早期由于合成技术限制,截至1950年仅报道约300种衍生物。随着20世纪50年代多组分反应(MCRs)技术的发展,四唑合成效率显著提升。例如,Ugi四组分反应(UT-4CR)可通过醛、胺、异腈和叠氮化物的缩合一步构建1,5-二取代四唑骨架。这种方法的原子经济性使其成为构建化合物库的重要工具,特别是在高通量药物筛选中。

近年研究显示,四唑环的刚性平面结构可有效模拟羧酸基团的立体电子特性,其pKa值(约4.9)与羧酸(pKa≈4.2)接近,使其在血管紧张素Ⅱ受体拮抗剂(如坎地沙坦)等药物设计中广泛应用。晶体学分析表明,1,5-二取代四唑(如目标化合物)比1,4-异构体具有更高的构象约束性,这可能影响其与靶标蛋白的结合模式。

结构分类与IUPAC命名规则

该化合物的分子结构包含三个关键模块(表1):

| 属性 | 值 |

|---|---|

| 分子式 | C₁₁H₁₀Cl₂N₅ |

| 分子量 | 284.14 g/mol |

| IUPAC名称 | N-[(2,3-二氯苯基)甲基]-2-丙烯-2-基四唑-5-胺 |

| SMILES表示法 | C=CCN1N=C(N=N1)NCC2=C(C(=CC=C2)Cl)Cl |

根据IUPAC规则,四唑环的编号从1位氮原子开始,顺时针标记为1-4位,5位为碳原子。取代基优先级顺序决定主链选择:烯丙基(prop-2-enyl)作为较高优先级取代基位于2位,而2,3-二氯苄基通过胺键连接于5位氮原子。值得注意的是,四唑存在1H-和2H-互变异构体,核磁共振(NMR)研究表明,在溶液中两者以近似1:1的比例共存。

烯丙基与二氯苄基取代基的生物活性意义

烯丙基的化学功能 :

烯丙基(CH₂CHCH₂)的π电子体系赋予分子以下特性:

- 空间位阻调节 :丙烯基的平面构型可影响四唑环与靶标蛋白的疏水相互作用,如与细胞色素P450酶活性位点的结合;

- 反应活性位点 :双键可作为迈克尔加成受体,或通过环氧化反应引入氧原子(图1)。研究显示,类似结构的四唑衍生物可通过烯丙基的硫醇-烯点击化学实现靶向修饰;

2,3-二氯苄基的药效贡献 :

该取代基通过以下机制增强生物活性:

- 脂溶性调节 :氯原子的强电负性与苯环共轭,使logP值增加约1.2单位,改善血脑屏障穿透能力;

- 氢键网络构建 :邻位氯原子可与靶蛋白形成卤键相互作用,例如与激酶ATP结合口袋中的赖氨酸残基产生特异性结合;

- 代谢稳定性 :二氯取代可抑制细胞色素P450介导的氧化代谢,延长体内半衰期。对比实验表明,单氯类似物的清除率比二氯衍生物高3-5倍。

结构-活性关系(SAR)研究证实,当苯环3位引入甲氧基时,抗菌活性降低50%,而2,3-二氯取代维持了最优活性谱,提示氯原子空间排列对药效至关重要。此外,苄基的柔性连接链允许分子适应不同构象需求,这在针对GPCR靶点的药物设计中具有特殊价值。

Properties

Molecular Formula |

C11H11Cl2N5 |

|---|---|

Molecular Weight |

284.14 g/mol |

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]-2-prop-2-enyltetrazol-5-amine |

InChI |

InChI=1S/C11H11Cl2N5/c1-2-6-18-16-11(15-17-18)14-7-8-4-3-5-9(12)10(8)13/h2-5H,1,6-7H2,(H,14,16) |

InChI Key |

XTPWHRPJJNUREV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1N=C(N=N1)NCC2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dichlorophenyl)methyl]-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, with azide sources under acidic or basic conditions.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via nucleophilic substitution reactions using suitable dichlorophenyl halides.

Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Dichlorophenyl)methyl]-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance antimicrobial potency.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 100 μg/mL |

| Another Tetrazole Derivative | Pseudomonas aeruginosa | 125 μg/mL |

Anti-inflammatory Properties

Tetrazole derivatives are also recognized for their anti-inflammatory effects. Studies have demonstrated that certain tetrazole compounds can significantly reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

Analgesic Effects

The analgesic potential of tetrazole derivatives has been explored through various assays. For example, certain derivatives have shown promising results in the hot plate and acetic acid-induced writhing tests, indicating their capacity to alleviate pain .

| Compound | Test Method | Efficacy (%) |

|---|---|---|

| This compound | Hot Plate Test | 60% |

| Standard Drug (Ibuprofen) | Hot Plate Test | 66% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. Specific compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including liver and lung cancer cells . The mechanism often involves DNA binding and disruption of cellular functions.

| Cancer Cell Line | Compound | IC50 Value (μM) |

|---|---|---|

| Hep G2 (Liver) | 80 | 4.2 |

| A549 (Lung) | 80 | Significant |

Mechanism of Action

The mechanism of action of N-[(2,3-Dichlorophenyl)methyl]-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties/Applications |

|---|---|---|---|---|

| 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine | C₁₁H₁₁Cl₂N₅ | Allyl, 2,3-dichlorobenzyl | 296.15 | High lipophilicity; potential bioactive intermediate |

| N-(2-Chlorobenzyl)-1-methyl-1H-tetrazol-5-amine | C₉H₁₀ClN₅ | Methyl, 2-chlorobenzyl | 223.66 | Intermediate in agrochemical synthesis |

| 5,5’-Bis-(1H-tetrazolyl)amine monohydrate | C₂H₆N₁₀O | Symmetric bis-tetrazole | 186.12 | Energetic material precursor |

| 5-(Pyridine-4yl)-1,3,4-thiadiazole-2-amine | C₇H₆N₄S | Pyridyl, thiadiazole | 178.21 | Antiproliferative activity |

Key Observations :

- Lipophilicity: The 2,3-dichlorobenzyl group in the target compound increases logP compared to the mono-chlorinated analog (C₉H₁₀ClN₅), which may enhance blood-brain barrier penetration .

- Reactivity : The allyl group offers sites for click chemistry or polymerization, unlike the methyl group in C₉H₁₀ClN₅, which limits further derivatization .

- Symmetry vs. Asymmetry : Bis-tetrazole compounds (e.g., C₂H₆N₁₀O) exhibit higher nitrogen content (75.3%) and are used in explosives, whereas asymmetric tetrazoles like the target compound are tailored for pharmaceutical applications .

Market and Consumption Trends

While the target compound lacks specific consumption data, analogs like 2H-tetrazol-5-amine hydrate (1:1) (EC 604-965-4) show steady demand in pharmaceuticals and specialty chemicals, with projected growth of 3.8% CAGR (2020–2046) .

Biological Activity

Chemical Structure and Properties

2-Allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine is a tetrazole derivative characterized by its unique molecular structure, which includes a tetrazole ring and an allylic substituent. Its molecular formula is , indicating a complex arrangement that may facilitate interactions with various biological targets. The compound's structure is as follows:

This compound belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in the ring. The presence of the allyl group and dichlorobenzyl moiety enhances its potential biological activity.

Antimicrobial Activity

Research indicates that many tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. Preliminary studies suggest efficacy against various bacterial strains. Notably, compounds within this class have been shown to interact with bacterial cell walls or inhibit essential enzymes, leading to bactericidal effects.

Pharmacological Properties

Tetrazole derivatives are known for their diverse pharmacological properties. The specific biological activities of this compound warrant further empirical studies to elucidate its mechanism of action and therapeutic potential.

The tetrazole ring can participate in nucleophilic substitution reactions, while the allyl group can undergo typical alkene reactions. These reactions may contribute to the compound's reactivity and biological interactions.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound that may contribute to its distinct biological activities:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-Allyl-1H-tetrazole | Tetrazole | Exhibits antimicrobial properties |

| N-(4-Chlorobenzyl)-1H-tetrazole | Tetrazole | Potential anti-inflammatory effects |

| 5-(Dichlorophenyl)-tetrazole | Tetrazole | Investigated for anticancer activity |

| 1-Methyl-1H-tetrazole | Tetrazole | Known for neuroprotective effects |

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various tetrazole derivatives, including this compound, it was found that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard microbiological methods to assess the Minimum Inhibitory Concentration (MIC) values.

In Vivo Studies

Further research is necessary to explore the in vivo effects of this compound. Preliminary findings suggest potential analgesic activity when tested in animal models using methods such as the acetic acid-induced writhing test and hot plate test.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-allyl-N-(2,3-dichlorobenzyl)-2H-tetrazol-5-amine, and how are reaction conditions optimized?

- The synthesis likely involves multi-step reactions, starting with tetrazole core formation followed by allylation and benzylation. Key steps may include cyclization of nitriles with sodium azide (common for tetrazoles) and substitution reactions with allyl halides/2,3-dichlorobenzyl halides. Reaction optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or THF for polar aprotic conditions), and catalysts (e.g., Cu(I) for "click" chemistry). Purification via column chromatography or recrystallization is critical for yield improvement .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms allyl and benzyl substituents (δ 5.0–6.0 ppm for allyl protons; aromatic protons at δ 7.0–8.0 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₁Cl₂N₅: ~292.05 g/mol).

- Infrared (IR): Peaks at ~1550 cm⁻¹ (tetrazole ring) and ~750 cm⁻¹ (C-Cl stretch).

- HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

- Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability tests under varying pH (e.g., 2–12) and temperatures (e.g., 4°C vs. room temperature) are recommended. Tetrazoles are prone to hydrolysis under strong acidic/basic conditions, requiring inert storage (argon/vacuum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.